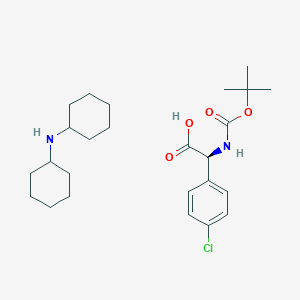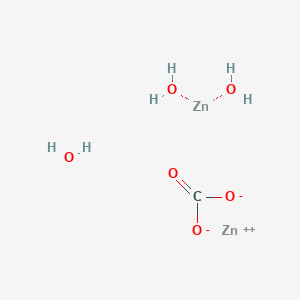
Zinc carbonate hydroxide hydrate, Reagent Grade
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc carbonate hydroxide hydrate, also known as Zinc carbonate hydroxide, is a white, crystalline powder that is commonly used as a reagent grade in laboratory experiments. It is a hydrated form of zinc carbonate, with the chemical formula ZnCO3•2H2O. This compound is insoluble in water, but can be easily dissolved in dilute acids. It has a variety of applications in the scientific field, including synthesis and research.
Wissenschaftliche Forschungsanwendungen
Zinc carbonate hydroxide hydrate, Reagent Grade carbonate hydroxide hydrate has a variety of applications in the scientific field. It is commonly used as a reagent grade in laboratory experiments, and is also used as a catalyst in organic synthesis. It is also used in the preparation of zinc-containing compounds, such as zinc acetate and zinc chloride. Additionally, it is used in the synthesis of zinc-containing polymers and the production of nanomaterials.
Wirkmechanismus
The mechanism of action of zinc carbonate hydroxide hydrate is not well understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used in a variety of reactions. Additionally, the compound can act as a nucleophile, meaning that it can donate electrons to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of zinc carbonate hydroxide hydrate are not well understood. However, the compound is known to be toxic to humans and animals, and should be handled with caution. Additionally, it has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using zinc carbonate hydroxide hydrate in laboratory experiments are its low cost and ease of use. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of the compound is its toxicity, which means that it should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of zinc carbonate hydroxide hydrate. It could be used in the synthesis of zinc-containing polymers and nanomaterials. Additionally, it could be used in the production of pharmaceuticals, as well as in the synthesis of other compounds. Finally, it could be used in the development of new catalysts for organic synthesis.
Synthesemethoden
Zinc carbonate hydroxide hydrate, Reagent Grade carbonate hydroxide hydrate can be synthesized from a variety of starting materials, including zinc oxide, carbon dioxide, and water. The most common method for synthesizing the compound involves the reaction of zinc oxide with carbon dioxide in aqueous solution. This reaction is carried out at a temperature of around 70°C and a pressure of 1 bar. The resulting product is a white powder composed of zinc carbonate hydroxide hydrate.
Eigenschaften
IUPAC Name |
zinc;zinc;carbonate;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.3H2O.2Zn/c2-1(3)4;;;;;/h(H2,2,3,4);3*1H2;;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNLAVOLELVSHG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O.[Zn].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6O6Zn2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)
![N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6313664.png)
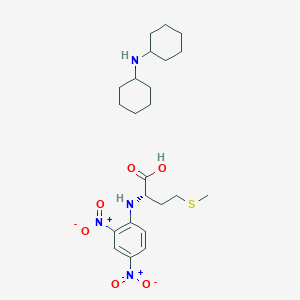
![Tetramethyl 6,6'-bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biindenyl-2,2',2,2'-tetracarboxylate; 99%](/img/structure/B6313676.png)
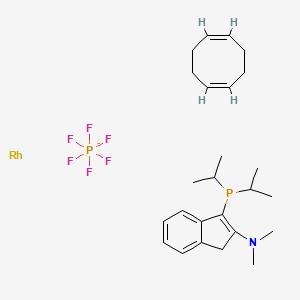

![(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%](/img/structure/B6313686.png)

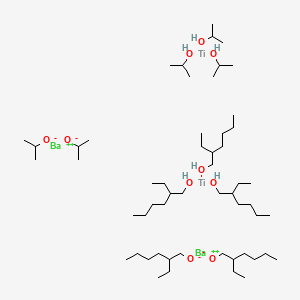
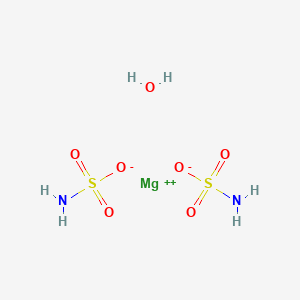
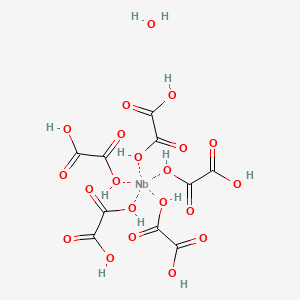
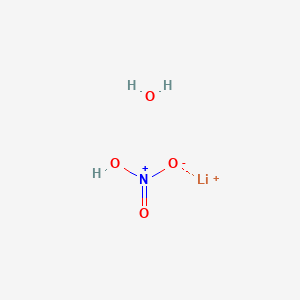
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]Ru(II) dichloride](/img/structure/B6313753.png)
